2-(Ethoxymethyl)cyclopentan-1-one
Description
2-(Ethoxymethyl)cyclopentan-1-one is a cyclopentanone derivative with an ethoxymethyl (-CH2-O-CH2CH3) substituent at the 2-position of the cyclopentanone ring. Its molecular formula is C8H14O2, yielding a molecular weight of 142.19 g/mol (calculated). Key structural features include:
- Cyclopentanone core: A five-membered cyclic ketone, enabling typical ketone reactivity (e.g., nucleophilic additions, reductions).
Structure
3D Structure
Properties
IUPAC Name |
2-(ethoxymethyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-10-6-7-4-3-5-8(7)9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOKJPVRKSCABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through distillation and quality control measures to ensure purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentanones
Scientific Research Applications
Chemistry
2-(Ethoxymethyl)cyclopentan-1-one serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Oxidation and reduction reactions
These reactions make it useful in the development of new materials and compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, leading to the inhibition of their activity, which is crucial in drug development.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent against metabolic disorders.
Medicine
The compound has shown promise as a precursor for pharmaceutical synthesis. Its derivatives have been investigated for their bioactive properties, including:
- Antimicrobial activity
- Anticancer properties
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 12 |
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, highlighting its potential as an antibacterial agent.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies that demonstrate its cytotoxic effects on cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 22 |
| A549 | 28 |
These results indicate that the compound inhibits cell proliferation in breast (MCF-7) and lung (A549) cancer cell lines through apoptosis induction.
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. Studies show it can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines.
Case Study: Inhibition of Pro-inflammatory Cytokines
In experiments involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in significant reductions in IL-6 and TNF-α levels:
- IL-6 Levels: Reduced by approximately 45%
- TNF-α Levels: Reduced by approximately 40%
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent-Driven Property Variations
The table below compares 2-(Ethoxymethyl)cyclopentan-1-one with structurally related cyclopentanone derivatives, categorized by substituent type:
Key Observations:
Substituent Effects on Physical State :
- Aliphatic substituents (e.g., ethoxymethyl, fluoropropyl) typically result in liquids due to reduced intermolecular forces.
- Aromatic/trifluoromethyl groups (e.g., 4-trifluoromethylphenyl) increase molecular weight and rigidity, favoring solid states .
Reactivity and Applications :
- Ether-containing derivatives (e.g., ethoxymethyl) may exhibit lower reactivity toward nucleophiles compared to ketone-rich analogues.
- Alkenyl-substituted derivatives (e.g., 3-methylbut-2-enyl) are explored in hydroacylation and fragrance chemistry due to conjugated double bonds .
Spectroscopic Features:
- 1H NMR: Ethoxymethyl group: Expected signals at δ 3.4–3.6 (OCH2CH3 quartet) and δ 3.2–3.4 (CH2O triplet). Cyclopentanone protons: Multiplets between δ 1.5–2.5 .
- Aryl-substituted analogues : Aromatic protons appear at δ 7.0–8.0, with splitting patterns dependent on substituents .
Biological Activity
Overview
2-(Ethoxymethyl)cyclopentan-1-one, with the molecular formula CHO, is a cyclopentanone derivative that has attracted attention for its potential biological activities. This compound features an ethoxymethyl substituent that enhances its reactivity and biological profile compared to simpler analogs. Research into its biological activity has highlighted various properties, including antimicrobial and anti-inflammatory effects, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Structure :
- Cyclopentanone ring with an ethoxymethyl group attached.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways in target organisms.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, influencing inflammation and microbial growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
Case Study: Inhibition of Cytokine Production
In a study conducted on human macrophages, treatment with this compound resulted in a significant decrease in the levels of TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.
Synthesis and Applications
The synthesis of this compound typically involves reacting cyclopentanone with ethoxymethyl chloride in the presence of a base. This method allows for the production of the compound in a laboratory setting, facilitating further research into its biological applications.
Industrial Applications :
- Pharmaceutical Development : Ongoing research aims to explore its potential as a lead compound for new antimicrobial agents.
- Fragrance and Flavor Industry : Its unique chemical properties make it suitable for use in creating fragrances and flavors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
